molecular formula C12H15ClF3NO B3276098 3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride CAS No. 634924-02-0

3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride

Cat. No.: B3276098
CAS No.: 634924-02-0
M. Wt: 281.7 g/mol
InChI Key: IWTUUIBSAWCLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride (CAS: 634924-02-0) is an organic hydrochloride salt with the molecular formula C₁₂H₁₅ClF₃NO and a molar mass of 281.7 g/mol . It features a propan-1-one backbone substituted with a dimethylamino group at the 3-position and a 4-(trifluoromethyl)phenyl group at the 1-position. This compound is cataloged by American Elements as a life science product, available in high-purity grades (up to 99.999%) for research and industrial applications .

Properties

IUPAC Name

3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c1-16(2)8-7-11(17)9-3-5-10(6-4-9)12(13,14)15;/h3-6H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTUUIBSAWCLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The compound is compared below with key analogues differing in aromatic substituents or functional groups.

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituent
3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride 634924-02-0 C₁₂H₁₅ClF₃NO 281.7 4-CF₃ phenyl
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one hydrochloride 2125-49-7 C₁₂H₁₈ClNO₂ 243.73 4-OCH₃ phenyl
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Not Provided C₈H₁₃NOS 171.26 Thiophene-2-yl, propanol

Key Observations:

Aromatic Substituent Effects: The 4-CF₃ phenyl group in the target compound increases lipophilicity compared to the 4-OCH₃ phenyl analogue . The 4-OCH₃ phenyl analogue (CAS: 2125-49-7) has a methoxy group, which is electron-donating and more polar, likely improving aqueous solubility relative to the CF₃-substituted compound .

Backbone Functional Groups: The propan-1-one backbone in the target compound contrasts with the propan-1-ol structure in thiophene derivatives (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol). The ketone group may enhance metabolic stability compared to alcohols, which are prone to oxidation .

Physicochemical and Application Differences

Table 2: Functional and Application Comparison
Compound Name Key Functional Groups Applications Notable Properties
This compound CF₃, dimethylamino, ketone Pharmaceutical intermediates, life sciences High lipophilicity, stability
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one hydrochloride OCH₃, dimethylamino, ketone Organic synthesis building blocks Moderate polarity, solubility
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, propanol Unspecified (likely research chemicals) Lower molecular weight

Critical Analysis:

  • Lipophilicity and Bioavailability : The CF₃ group in the target compound may improve membrane permeability, making it more suitable for drug development compared to the methoxy analogue .
  • Synthetic Utility : Both the CF₃ and OCH₃ derivatives serve as intermediates in organic synthesis, but the CF₃ variant’s steric bulk could complicate regioselective reactions .
  • Thiophene Derivatives: Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol introduce heterocyclic diversity, which can modulate electronic properties and binding affinity in medicinal chemistry .

Research and Industrial Relevance

  • High-Purity Manufacturing : American Elements emphasizes the availability of the target compound in ultra-high purity grades, critical for pharmaceuticals and advanced materials .
  • Safety and Handling : The hydrochloride salt form enhances crystallinity and stability, facilitating storage and transport compared to free bases .

Q & A

Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?

  • Use Schlenk-line techniques for air-sensitive intermediates (e.g., enamine precursors). Trap reactive byproducts (e.g., HCl gas) with NaOH scrubbers. Real-time monitoring via inline FT-IR ensures reaction control .

Q. How can researchers address solubility limitations in high-throughput screening?

  • Develop prodrugs (e.g., ester derivatives) or use nanoparticle formulations (PLGA-based) to enhance aqueous solubility. Dynamic light scattering (DLS) characterizes particle size distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.